E vs Z Stereochemistry: E-Configuration Required for Biological Activity in Structurally Analogous Amidoximes
For structurally related N-phenylformamidoximes, only the E oxime configuration exhibits fungicidal activity; the Z configuration is inactive [1]. The target compound is specifically the E-isomer (InChI Key suffix NBVRZTHBSA-N), whereas the more commonly catalogued CAS 1246834-00-3 is the Z-isomer (InChI Key suffix JXAWBTAJSA-N) . The E configuration places the hydroxyl group and the isobutyl substituent on opposite sides of the C=N double bond, enabling intramolecular hydrogen bonding with the carbamate oxygen and preserving the biologically active geometry .
| Evidence Dimension | Stereochemical configuration (E vs Z) and corresponding biological activity |
|---|---|
| Target Compound Data | E-isomer (InChI Key AKZYIZTWBFHYFZ-NBVRZTHBSA-N); E-configuration associated with active form |
| Comparator Or Baseline | Z-isomer, CAS 1246834-00-3 (InChI Key AKZYIZTWBFHYFZ-JXAWBTAJSA-N); Z-configuration inactive in N-phenylformamidoxime series |
| Quantified Difference | Qualitative activity switch: E = active, Z = inactive (class inference from N-phenylformamidoximes) |
| Conditions | Fungicidal assay against N-phenylformamidoxime series; E/Z isomerization observed by NMR in CDCl₃ vs DMSO-d₆ [1] |
Why This Matters
Procurement of the incorrect stereoisomer (CAS 1246834-00-3) would yield a compound with potentially no biological activity, making stereochemical verification essential before purchase.
- [1] Stereochemistry of Fungicidal N-Phenylformamidoximes. Studies on Fungicidal N-Phenylformamidoximes (Part 3). Journal of Pesticide Science. 1993;18(2):191-196. View Source
